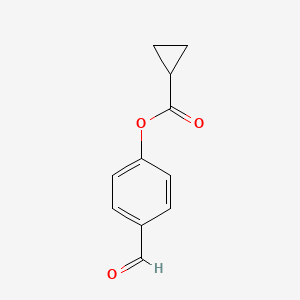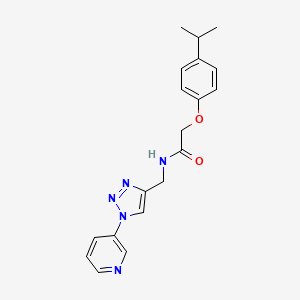
4-Formylphenyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Formylphenyl cyclopropanecarboxylate” is a biochemical used for proteomics research . It has a molecular formula of C11H10O3 and a molecular weight of 190.2 .
Synthesis Analysis
There is a paper that discusses the synthesis of novel phenylcarbamates using 4-formylphenyl-N-phenylcarbamate . The paper describes the synthesis of phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties by [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate .Scientific Research Applications
Synthesis and Biological Activities
- Cyclopropanecarboxylic acid derivatives, related to 4-Formylphenyl cyclopropanecarboxylate, have been used as lead compounds due to their biological activities. For instance, N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas show promising herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
- Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrate significant antimicrobial and antioxidant properties, indicating potential for pharmaceutical applications (Raghavendra et al., 2016).
Chemical Properties and Synthesis Techniques
- The study of the structure of gaseous cyclopropanecarboxylic acid provides insights into the molecular conformation and preferences, which is crucial for understanding its reactivity and potential applications in synthesis (Marstokk, Møllendal, & Samdal, 1991).
- Lithiated tert-butyl and 2,6-Di(tert-butyl)-4-methylphenyl Cyclopropanecarboxylates provide avenues for synthesizing α-substituted esters and carboxylic acids, demonstrating the versatility of cyclopropanecarboxylate derivatives in organic synthesis (Häner, Maetzke, & Seebach, 1986).
Application in Drug Analysis
- Cyclopropanecarboxylate derivatives have been used in matrix-assisted laser desorption/ionization mass spectrometry imaging for profiling drug distribution in brain tissue, illustrating their utility in analytical chemistry (Goodwin et al., 2010).
Use in Polymer Chemistry
- Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradish peroxidase as a catalyst, showing potential applications of cyclopropanecarboxylate derivatives in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).
properties
IUPAC Name |
(4-formylphenyl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-7-8-1-5-10(6-2-8)14-11(13)9-3-4-9/h1-2,5-7,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPSRGQJZYJXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone](/img/structure/B2465935.png)
![1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465938.png)
![2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465940.png)

![3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2465943.png)

![2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2465945.png)



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2465951.png)
![4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)
![1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2465954.png)
![8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465956.png)